N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride
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Overview
Description
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde and methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2-(methylamino)pyridine and 2-(2-methylaminoethyl)pyridine .
Uniqueness
What sets 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14ClN3 |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-methyl-1-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;/h3-5,7,11H,6H2,1-2H3;1H |
InChI Key |
ZLPNQFADXQDKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC.Cl |
Origin of Product |
United States |
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